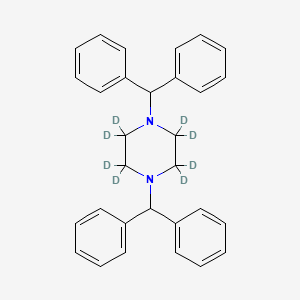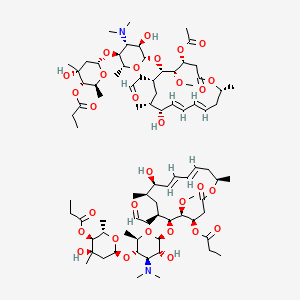
Hypoxanthine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypoxanthine-13C2,15N is a labelled analog of a naturally occurring purine derivative and a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway . It is also a 15N-labeled and 13C-labled DL-Cystine .
Synthesis Analysis
The biosynthesis of purines, including this compound, has been engineered in Escherichia coli to ensure highly efficient hypoxanthine production . The engineered strain Q2973 produced 1243 mg/L hypoxanthine in fed-batch fermentation . Another study describes a short reaction path to prepare hypoxanthine starting from glycinamide and diformylurea .Molecular Structure Analysis
The molecular formula of this compound is C5H4N4O . The structure includes two carbon-13 isotopes and one nitrogen-15 isotope .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that hypoxanthine is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway .Physical And Chemical Properties Analysis
The molecular weight of this compound is 139.09 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 139.04225533 g/mol .Applications De Recherche Scientifique
Enzyme-Ligand Interactions : Hypoxanthine with specific 15N labels has been used to study hydrogen-bonding interactions with purine nucleoside phosphorylase (PNP) by NMR spectroscopy, providing insights into enzyme-ligand interactions, a critical aspect in the development of anticancer agents (Deng et al., 2004).
Quality Assessment of Meat and Fish : Hypoxanthine biosensors have been developed for assessing the quality of fish and meat, capitalizing on its role as a freshness indicator (Lawal & Adeloju, 2012).
Transport and Metabolism in Biological Systems : Research on sheep choroid plexus epithelium indicates roles for hypoxanthine in nucleotide synthesis and transfer from cerebrospinal fluid to blood, highlighting its importance in purine metabolism (Isakovic et al., 2008).
Red Blood Cell Storage and Transfusion Medicine : Studies show that hypoxanthine levels are influenced by oxygen levels in stored red blood cells, with implications for transfusion medicine (Nemkov et al., 2017).
Vibrational Spectra Analysis : The vibrational spectra of Hypoxanthine and its analogues have been analyzed, contributing to a deeper understanding of its physical and chemical properties (Majoube et al., 1995).
Biosensing Applications : Hypoxanthine has been detected using a diruthenium(III) system, showcasing its potential for biosensor development and biomedical applications (Orts-Arroyo et al., 2021).
Medical and Forensic Science : Its presence in vitreous humor and cerebrospinal fluid has been proposed as a marker for postmortem interval and prolonged hypoxia, providing valuable insights for medical and forensic applications (Madea et al., 1994).
Mécanisme D'action
Orientations Futures
Hypoxanthine has been identified as a novel metastasis-associated metabolite in breast cancer cells and represents a promising target for diagnosis and therapy . Hyperpolarized 13C MRI, which could potentially involve Hypoxanthine-13C2,15N, is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions .
Propriétés
IUPAC Name |
1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i3+1,4+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-JYLXJXPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13C](C(=O)N1)[15NH]C=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxyimidazo[1,2-a]pyridine](/img/structure/B589736.png)
![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)
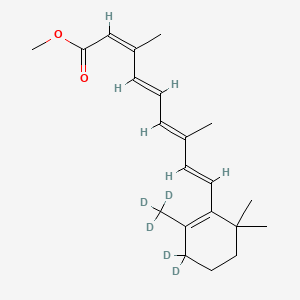
![N-[(1E)-Prop-2-en-1-ylidene]benzamide](/img/structure/B589741.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)
![5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B589743.png)

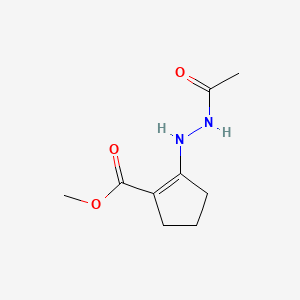
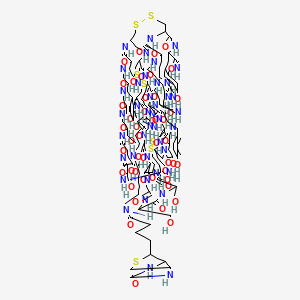
![Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B589755.png)
